8-Acetoxy-2-bromo-octene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

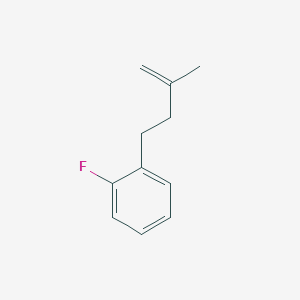

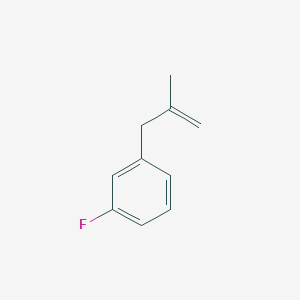

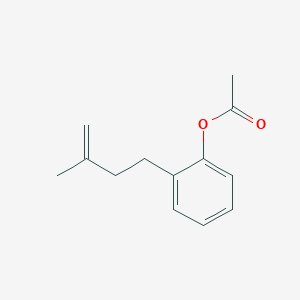

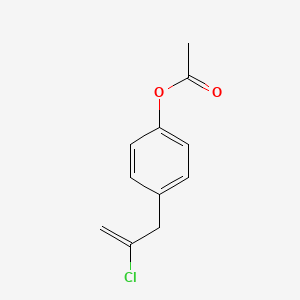

8-Acetoxy-2-bromo-octene is a chemical compound that has gained significant attention in scientific research and industrial applications. It has a molecular formula of C10H17BrO2 and a molecular weight of 249.14 g/mol .

Molecular Structure Analysis

The molecular structure of 8-Acetoxy-2-bromo-octene consists of a bromine atom attached to an octene chain with an acetoxy functional group . The InChI string representation of the molecule isInChI=1S/C10H17BrO2/c1-9(11)7-5-3-4-6-8-13-10(2)12/h1,3-8H2,2H3 . Physical And Chemical Properties Analysis

8-Acetoxy-2-bromo-octene has a molecular weight of 249.14 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has eight rotatable bonds, suggesting a certain degree of molecular flexibility . The exact mass and the monoisotopic mass are both 248.04119 g/mol . The topological polar surface area is 26.3 Ų .Aplicaciones Científicas De Investigación

Synthesis of Complex Compounds

- Precursor to Muscone : A study by Tsuji, Kaito, and Takahashi (1978) in the "Bulletin of the Chemical Society of Japan" outlines the use of 8-Acetoxy-1,6-octadiene, a related compound, in the synthesis of 2,15-Hexadecanedione, a precursor to muscone. This synthesis involved several steps, including oxidation, hydrolysis, hydrogenation, and coupling reactions to produce the final compound (Tsuji, Kaito, & Takahashi, 1978).

Insect Pheromone Synthesis

- Insect Sex Pheromone : Mandai et al. (1979) in "Tetrahedron" conducted research to synthesize 12-acetoxy-1, 3-dodecadiene, an insect sex pheromone, from a butadiene telomer. The study highlights the conversion of 8-Phenoxy-1, 6-octadiene to various intermediates, demonstrating the versatility of these compounds in creating biologically active substances (Mandai et al., 1979).

Organic Synthesis

- New Synthesis Protocols : Lombardo et al. (2001) in "Organic letters" presented a new protocol for the acetoxyallylation of aldehydes mediated by indium, using a precursor similar to 8-Acetoxy-2-bromo-octene. This research demonstrates the compound's utility in innovative synthetic methods (Lombardo et al., 2001).

Chemical Reactions and Intermediates

- Nucleophilic Reactions : Kurzer and Patel (1984) in "Monatshefte für Chemie - Chemical Monthly" explored nucleophilic reactions involving 8-Bromo-1-carboxydiisophor-2(7)-en-3-one, showing the potential of similar bromo compounds in complex chemical transformations (Kurzer & Patel, 1984).

Catalysis and Reaction Engineering

- Catalytic Performance in Reactions : Wei et al. (2021) in "Fuel" investigated the catalytic performance of Ni/ZSM-5-based catalysts on the dehydrogenative aromatization of 1-octene, a reaction relevant to the synthesis of aromatic compounds. This study showcases the application of similar octene derivatives in catalysis and reaction engineering (Wei et al., 2021).

Propiedades

IUPAC Name |

7-bromooct-7-enyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO2/c1-9(11)7-5-3-4-6-8-13-10(2)12/h1,3-8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDPXGXDTUGITR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641240 |

Source

|

| Record name | 7-Bromooct-7-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Acetoxy-2-bromo-octene | |

CAS RN |

731773-24-3 |

Source

|

| Record name | 7-Bromooct-7-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.